molecular formula C18H13F B13616298 1-(3-Fluorophenyl)-3-phenylbenzene

1-(3-Fluorophenyl)-3-phenylbenzene

Cat. No.: B13616298
M. Wt: 248.3 g/mol
InChI Key: BINHAPRMGGPEDN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-phenylbenzene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-3-phenylbenzene can be synthesized through various methods, one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The choice of boronic acid and aryl halide, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-phenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenyl rings .

Scientific Research Applications

1-(3-Fluorophenyl)-3-phenylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-3-phenylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluorophenyl)-3-phenylbenzene is unique due to its specific structural arrangement and the presence of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H13F

Molecular Weight

248.3 g/mol

IUPAC Name

1-fluoro-3-(3-phenylphenyl)benzene

InChI

InChI=1S/C18H13F/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H

InChI Key

BINHAPRMGGPEDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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